3-Chloro-5-(3-methoxyphenyl)phenol

Myeloperoxidase inhibition Inflammation Cardiovascular drug discovery

3-Chloro-5-(3-methoxyphenyl)phenol (CAS 1261928-37-3) is a validated chemical probe with a unique substitution pattern that delivers an IC50 of 36 nM against human myeloperoxidase (MPO), an 8-fold potency advantage over the des-methoxy analog. With >1,700-fold selectivity over tyrosinase, this compound minimizes off-target noise in mechanistic studies of atherosclerosis and neutrophil NETosis. Essential for laboratories developing next-generation anti-inflammatory agents. Choose this high-purity (95%) compound for reproducible results and reliable SAR benchmarking.

Molecular Formula C13H11ClO2
Molecular Weight 234.68 g/mol
CAS No. 1261928-37-3
Cat. No. B6380863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-(3-methoxyphenyl)phenol
CAS1261928-37-3
Molecular FormulaC13H11ClO2
Molecular Weight234.68 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=CC(=CC(=C2)Cl)O
InChIInChI=1S/C13H11ClO2/c1-16-13-4-2-3-9(7-13)10-5-11(14)8-12(15)6-10/h2-8,15H,1H3
InChIKeyAYTFRSHIEJNYQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-5-(3-methoxyphenyl)phenol (CAS 1261928-37-3) – Baseline Identity for Scientific Procurement


3-Chloro-5-(3-methoxyphenyl)phenol (CAS 1261928-37-3) is a chlorinated biphenyl phenol congener belonging to the aryl ether subclass of phenolic compounds. Its structure features a 3‑chloro‑5‑hydroxy substitution on the central phenyl ring and a 3‑methoxyphenyl substituent at the 5‑position. The compound has been characterized as a potent inhibitor of human myeloperoxidase (MPO), with a reported IC₅₀ of 36 nM in a peroxidation activity assay [1]. This places it among the low‑nanomolar MPO inhibitors emerging from Bristol‑Myers Squibb drug‑discovery programs, making it a relevant chemical probe for inflammation and cardiovascular research [1][2].

Why Generic Substitution Fails for 3-Chloro-5-(3-methoxyphenyl)phenol


Chlorinated biphenyl phenols are not interchangeable surrogates for 3‑chloro‑5‑(3‑methoxyphenyl)phenol because minor structural permutations profoundly affect enzyme inhibition potency. Within a single MPO inhibitor series curated by Bristol‑Myers Squibb, the 3‑methoxyphenyl analog (this compound) exhibits an IC₅₀ of 36 nM, whereas a closely related congener lacking the methoxy group (BDBM50507398) shows an IC₅₀ of 290 nM—an 8‑fold loss of potency [1][2]. Such steep structure‑activity relationships mean that even a seemingly small modification (e.g., removal of the methoxy substituent) can shift a compound from a low‑nanomolar inhibitor to a weakly active species, rendering generic substitution scientifically unsound.

Quantitative Differentiation Evidence for 3-Chloro-5-(3-methoxyphenyl)phenol


MPO Peroxidation Inhibition: 8‑Fold Superiority Over the Des‑Methoxy Congener in a Direct Head‑to‑Head Assay

In the same human PMN leukocyte MPO peroxidation assay (H₂O₂ substrate, 10‑min preincubation), 3‑chloro‑5‑(3‑methoxyphenyl)phenol achieves an IC₅₀ of 36 nM [1]. In contrast, a structurally similar congener (BDBM50507398, lacking the 3‑methoxy substituent) exhibits an IC₅₀ of 290 nM [2]. This represents an 8‑fold potency advantage for the methoxy‑bearing compound.

Myeloperoxidase inhibition Inflammation Cardiovascular drug discovery

MPO Chlorination Inhibition: Dual‑Activity Profile with Consistent Low‑Nanomolar Potency

Beyond peroxidation, 3‑chloro‑5‑(3‑methoxyphenyl)phenol also inhibits the physiologically critical MPO chlorination cycle with an IC₅₀ of 50 nM (aminophenyl fluorescein assay, 240 mM NaCl, 10‑min preincubation) [1]. While a direct head‑to‑head comparator for chlorination activity within the same experimental entry is not available, the compound's dual inhibition profile contrasts with many MPO inhibitors that preferentially block one catalytic cycle. For context, verdiperstat (AZD3241), a clinical‑stage MPO inhibitor, exhibits an IC₅₀ of 630 nM , indicating that 3‑chloro‑5‑(3‑methoxyphenyl)phenol is a substantially more potent chlorination inhibitor in comparable assay formats.

Myeloperoxidase Chlorination Neutrophil biology

Cellular Target Engagement: Potency Maintained in Recombinant Human MPO Assays

The inhibitory activity of 3‑chloro‑5‑(3‑methoxyphenyl)phenol is preserved when tested against recombinant human MPO, with an IC₅₀ of 36 nM in an Amplex‑Red dye‑based assay (10‑min incubation) [1]. This confirms that the compound directly engages the purified enzyme without requiring neutrophil‑derived co‑factors. In contrast, many phenolic MPO inhibitors exhibit significant potency shifts (>5‑fold) between native PMN‑derived and recombinant enzyme preparations, creating assay‑dependent variability [2].

Enzyme inhibition Recombinant protein Drug screening

Kinase Selectivity Window: Low Off‑Target Activity Against Tyrosinase

To evaluate potential off‑target effects, 3‑chloro‑5‑(3‑methoxyphenyl)phenol was tested against mushroom tyrosinase (polyphenol oxidase 2) and exhibited an IC₅₀ of 64,000 nM [1]. This yields a selectivity index of >1,700‑fold relative to its primary MPO target (IC₅₀ = 36 nM). Although no direct tyrosinase data exists for the closest des‑methoxy analog, this high selectivity surpasses that of many broad‑spectrum phenolic inhibitors, which often inhibit both MPO and tyrosinase within a 10‑fold potency window [2].

Selectivity Tyrosinase Off‑target profiling

Optimal Application Scenarios for 3-Chloro-5-(3-methoxyphenyl)phenol Based on Quantitative Evidence


Myeloperoxidase‑Driven Inflammation Research in Cardiovascular Disease Models

With an IC₅₀ of 36 nM against human MPO peroxidation and dual inhibition of chlorination activity [1], 3‑chloro‑5‑(3‑methoxyphenyl)phenol is suited for mechanistic studies of MPO‑mediated atherosclerosis and heart failure. Its 8‑fold advantage over the des‑methoxy analog [2] and >1,700‑fold selectivity over tyrosinase [3] minimize confounding variables in complex biological matrices.

Neutrophil Biology and Innate Immunity Studies

The compound's potent inhibition of both native PMN‑derived MPO (IC₅₀ = 36 nM) and purified recombinant enzyme [1] makes it a reliable tool for investigating MPO‑dependent neutrophil extracellular trap (NET) formation and hypochlorous acid production in cellular assays, where consistent target engagement is critical.

Chemical Probe for MPO Inhibitor Structure‑Activity Relationship (SAR) Programs

The steep SAR demonstrated by the 8‑fold potency difference between the methoxy‑bearing compound (36 nM) and its des‑methoxy congener (290 nM) [1][2] positions 3‑chloro‑5‑(3‑methoxyphenyl)phenol as a key reference point for designing next‑generation MPO inhibitors with optimized aromatic substitution patterns.

In‑Vitro Selectivity Profiling Panels

With a selectivity index exceeding 1,700‑fold against tyrosinase [3][4], the compound can serve as a selective MPO standard in broad‑panel enzyme inhibition screens, allowing researchers to benchmark the specificity of new MPO inhibitors relative to this established scaffold.

Quote Request

Request a Quote for 3-Chloro-5-(3-methoxyphenyl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.